molecular formula C10H11BrO B15334005 2-Bromo-1-(2,3-dimethylphenyl)ethanone

2-Bromo-1-(2,3-dimethylphenyl)ethanone

Cat. No.: B15334005
M. Wt: 227.10 g/mol
InChI Key: GMSDFVQFJVSSOC-UHFFFAOYSA-N
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Description

2-Bromo-1-(2,3-dimethylphenyl)ethanone is an organic compound with the molecular formula C10H11BrO. It is a brominated derivative of ethanone, featuring a bromine atom and a 2,3-dimethylphenyl group attached to the ethanone backbone. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-1-(2,3-dimethylphenyl)ethanone can be synthesized through the bromination of 1-(2,3-dimethylphenyl)ethanone. The reaction typically involves the use of bromine (Br2) in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the ethanone molecule.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the final product. The process may also include purification steps such as recrystallization or distillation to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(2,3-dimethylphenyl)ethanone undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium hydroxide, ammonia, or thiols in solvents like ethanol or water.

    Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products Formed

    Nucleophilic substitution: Products include 1-(2,3-dimethylphenyl)ethanol, 1-(2,3-dimethylphenyl)ethylamine, or 1-(2,3-dimethylphenyl)ethylthiol.

    Reduction: The major product is 1-(2,3-dimethylphenyl)ethanol.

    Oxidation: Products include 2,3-dimethylbenzoic acid or other oxidized derivatives.

Scientific Research Applications

2-Bromo-1-(2,3-dimethylphenyl)ethanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of new drugs and therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(2,3-dimethylphenyl)ethanone involves its interaction with specific molecular targets and pathways. The bromine atom and the carbonyl group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-(2,4-dimethylphenyl)ethanone
  • 2-Bromo-1-(2,5-dimethylphenyl)ethanone
  • 2-Bromo-1-(3,4-dimethylphenyl)ethanone
  • 2-Bromo-1-(2,3-difluorophenyl)ethanone

Uniqueness

2-Bromo-1-(2,3-dimethylphenyl)ethanone is unique due to the specific positioning of the bromine atom and the 2,3-dimethylphenyl group. This structural arrangement influences its reactivity and the types of reactions it undergoes. Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H11BrO

Molecular Weight

227.10 g/mol

IUPAC Name

2-bromo-1-(2,3-dimethylphenyl)ethanone

InChI

InChI=1S/C10H11BrO/c1-7-4-3-5-9(8(7)2)10(12)6-11/h3-5H,6H2,1-2H3

InChI Key

GMSDFVQFJVSSOC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)CBr)C

Origin of Product

United States

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